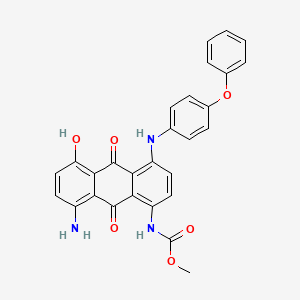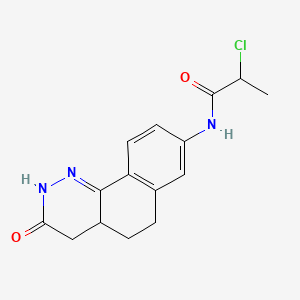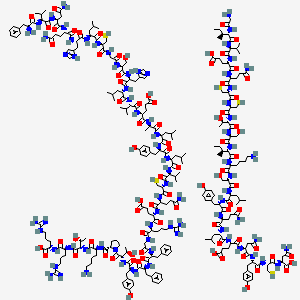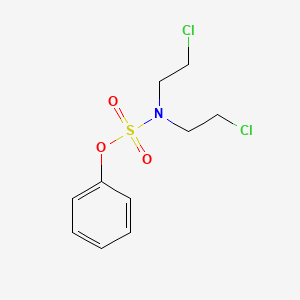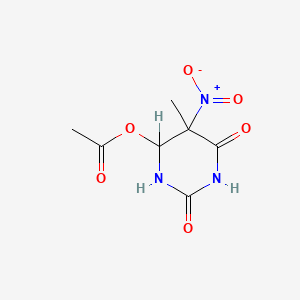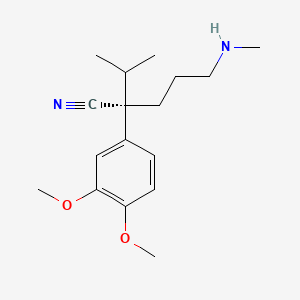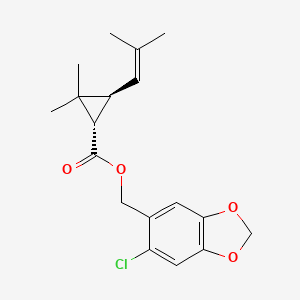
trans-Barthrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Barthrin: is a synthetic pyrethroid insecticide known for its high insecticidal activity and photostability. Pyrethroids are synthetic analogs of natural pyrethrins, which are derived from chrysanthemum flowers. This compound is widely used in agriculture and household pest control due to its effectiveness against a broad spectrum of insect pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Barthrin involves the esterification of chrysanthemic acid with an alcohol derivative. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with automated control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Barthrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different insecticidal properties.
Reduction: Reduction of this compound can lead to the formation of less active or inactive compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The major products include various carboxylic acids and ketones.
Reduction: The major products are alcohols and alkanes.
Substitution: The major products are substituted esters or amides.
Applications De Recherche Scientifique
Chemistry: trans-Barthrin is used as a model compound in studies of pyrethroid insecticides. Researchers investigate its chemical properties, stability, and degradation pathways to develop more effective and environmentally friendly insecticides.
Biology: In biological research, this compound is used to study the effects of pyrethroids on insect physiology and behavior. It helps in understanding the mechanisms of insect resistance and developing strategies to overcome it.
Medicine: While this compound itself is not used in medicine, its derivatives and analogs are explored for potential therapeutic applications, such as antiparasitic agents.
Industry: this compound is widely used in the agricultural industry for crop protection. It is also used in household products like insect sprays and mosquito coils to control pests.
Mécanisme D'action
trans-Barthrin exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It binds to these channels and prolongs their open state, leading to continuous nerve impulses, paralysis, and eventually death of the insect. The molecular targets include specific amino acid residues in the sodium channel protein, which are crucial for its normal function.
Comparaison Avec Des Composés Similaires
- Permethrin
- Cypermethrin
- Deltamethrin
- Fenvalerate
Comparison: trans-Barthrin is unique among pyrethroids due to its high photostability, which makes it effective for outdoor applications where exposure to sunlight can degrade other pyrethroids. It also has a broad spectrum of activity against various insect pests, making it a versatile choice for pest control.
Propriétés
Numéro CAS |
40642-48-6 |
|---|---|
Formule moléculaire |
C18H21ClO4 |
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
(6-chloro-1,3-benzodioxol-5-yl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21ClO4/c1-10(2)5-12-16(18(12,3)4)17(20)21-8-11-6-14-15(7-13(11)19)23-9-22-14/h5-7,12,16H,8-9H2,1-4H3/t12-,16+/m0/s1 |
Clé InChI |
KPMWGGRSOPMANK-BLLLJJGKSA-N |
SMILES isomérique |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



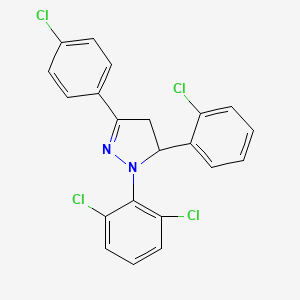
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)

